methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphanyl group, a phenyl group, and a sulfinamide group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Formation of the Phosphanyl Group:
Attachment of the Sulfinamide Group: The sulfinamide group is introduced through a reaction with a suitable sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often requiring the use of coupling agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production often requires optimization of reaction conditions, purification processes, and waste management to ensure efficient and sustainable manufacturing.
化学反応の分析
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies.
作用機序
The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include:
Coordination with Metal Ions: The phosphanyl and sulfinamide groups can coordinate with metal ions, affecting their reactivity and function.
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
類似化合物との比較
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can be compared with other similar compounds, such as:
Phosphanyl-Substituted Sulfinamides: These compounds share the phosphanyl and sulfinamide groups but may differ in the substituents on the phenyl ring.
Sulfinyl-Substituted Phosphines: These compounds have a sulfinyl group instead of a sulfinamide group, leading to different chemical properties and reactivity.
Phenyl-Substituted Phosphines: These compounds lack the sulfinamide group, resulting in distinct coordination chemistry and applications.
特性
分子式 |
C26H40NOPS |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
N-[(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3 |
InChIキー |
KJFQHFCHUMQGIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


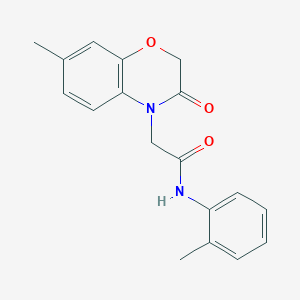

![2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12498799.png)
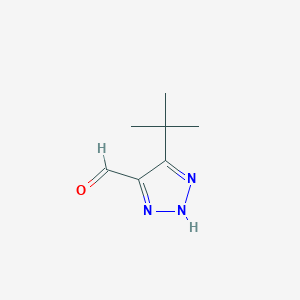
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)
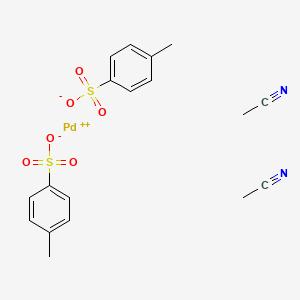
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12498849.png)
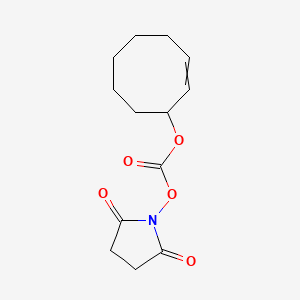
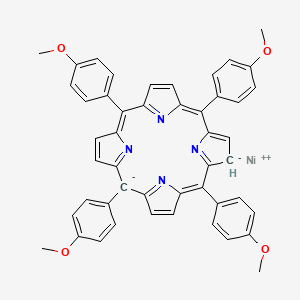


![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)
